molecular formula C21H25N3O B2508968 6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one CAS No. 1436277-82-5

6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one

Cat. No.: B2508968
CAS No.: 1436277-82-5
M. Wt: 335.451
InChI Key: MAYVDPYOXMDXMM-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one is a complex molecule often studied for its potential applications in various fields of science, including medicinal chemistry and organic synthesis. Known for its unique structure, it combines several functional groups which lend it interesting reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one involves multiple steps, typically starting with the preparation of intermediates such as 2,3-dihydro-1H-indene. This is followed by a series of nucleophilic substitutions and coupling reactions. The use of protecting groups is often necessary to ensure selectivity and yield. Specific conditions, such as the temperature, solvents, and catalysts, are meticulously controlled to optimize the reaction pathways.

Industrial Production Methods

For large-scale production, optimized synthetic routes are employed to improve yield and efficiency. This might involve flow chemistry techniques, where reagents are continuously passed through reactors, reducing reaction times and improving scalability. Industrial synthesis would also focus on minimizing waste and maximizing the purity of the final product through advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions it Undergoes

The compound undergoes several types of chemical reactions, including:

  • Oxidation: : Often mediated by strong oxidizing agents, leading to the formation of higher oxidation state products.

  • Reduction: : Utilizing reducing agents like sodium borohydride, resulting in the cleavage of bonds and formation of simpler molecules.

  • Substitution: : Both electrophilic and nucleophilic substitutions are possible due to the presence of various functional groups in the molecule.

Common Reagents and Conditions Used

Reagents such as lithium aluminum hydride, trifluoroacetic acid, and palladium catalysts are frequently used in the reactions involving this compound. Conditions such as anhydrous environments and inert atmospheres are crucial for the success of many reactions.

Major Products Formed from These Reactions

Depending on the reaction, products can range from simple derivatives to complex molecular rearrangements. For example, oxidation may yield corresponding ketones or acids, while substitution reactions could introduce new functional groups into the molecular framework.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is often utilized as a building block for synthesizing more complex molecules. Its structure makes it an excellent candidate for studying reactivity and mechanism pathways.

Biology

Biologically, it has potential applications in drug discovery and design. Its unique structural motifs can interact with various biological targets, making it a point of interest for pharmacological studies.

Medicine

Medically, researchers are exploring its potential as a therapeutic agent. Its interactions with enzymes and receptors can lead to the development of new treatments for diseases.

Industry

Industrially, it is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it a versatile compound for manufacturing processes.

Mechanism of Action

The mechanism of action for this compound involves interactions at the molecular level, often targeting specific enzymes or receptors. Its effects can be mediated through binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The molecular pathways involved typically include signal transduction mechanisms, which can influence cellular responses.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as pyridazinones or indene derivatives, 6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one stands out due to its unique combination of functional groups

List of Similar Compounds

  • Pyridazin-3-one derivatives

  • Indene derivatives

  • Propynyl-substituted compounds

Each of these compounds may share structural similarities but differ significantly in their chemical behavior and applications, making this compound a unique entity in its own right.

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Properties

IUPAC Name

6-tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-5-14-23(18-11-10-16-8-6-7-9-17(16)18)15-24-20(25)13-12-19(22-24)21(2,3)4/h1,6-9,12-13,18H,10-11,14-15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYVDPYOXMDXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CN(CC#C)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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